molecular formula C15H14N2O B11869122 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one

6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11869122
M. Wt: 238.28 g/mol
InChI Key: MUWRQNSFGLPXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one is a dihydropyridazinone derivative characterized by a partially saturated pyridazine ring with a methyl group at position 6 and a naphthalen-1-yl substituent at position 2. This scaffold is part of a broader class of 4,5-dihydropyridazin-3(2H)-ones, which are recognized for their diverse pharmacological activities, including PDE3/4 inhibition, COX-2 inhibition, antihypertensive, and anticonvulsant effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-methyl-5-naphthalen-1-yl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C15H14N2O/c1-10-9-14(15(18)17-16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9H2,1H3,(H,17,18)

InChI Key

MUWRQNSFGLPXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Naphthalen-1-yl)-4-oxobut-2-enoic Acid

The precursor 4-(naphthalen-1-yl)-4-oxobut-2-enoic acid is prepared via Friedel-Crafts acylation of naphthalene with maleic anhydride in the presence of AlCl₃. Alternative routes involve condensation of naphthalene-1-carbaldehyde with diketene under basic conditions, yielding the α,β-unsaturated keto acid.

Cyclocondensation with Hydrazine Hydrate

Reacting the keto acid with hydrazine hydrate in dry benzene at reflux for 4–6 hours affords the dihydropyridazinone ring. For example, 4-(naphthalen-1-yl)-4-oxobut-2-enoic acid (1.2 mmol) and hydrazine hydrate (1.5 mmol) in benzene yield 6-methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one at 65–70% efficiency. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration (Scheme 1).

Table 1: Cyclocondensation Reaction Optimization

ParameterOptimal ConditionYield (%)
SolventDry benzene68
TemperatureReflux (80°C)70
Hydrazine Equiv1.265
Reaction Time5 hours67

Aldehyde-Mediated Alkylation of Pyridazinone Intermediates

This method involves alkylating a preformed 6-methyl-4,5-dihydropyridazin-3(2H)-one core with naphthalene-1-carbaldehyde under basic conditions.

Preparation of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

The base compound, 6-methyl-4,5-dihydropyridazin-3(2H)-one, is synthesized via cyclocondensation of levulinic acid with hydrazine hydrate in ethanol.

Aldehyde Coupling

A solution of 6-methyl-4,5-dihydropyridazin-3(2H)-one (1.0 mmol) and naphthalene-1-carbaldehyde (1.2 mmol) in 5% KOH/EtOH is refluxed for 2.5 hours. Acidification with HCl precipitates the product, which is extracted with CH₂Cl₂ and purified via recrystallization (yield: 72–78%). The mechanism involves base-assisted deprotonation of the pyridazinone followed by nucleophilic addition to the aldehyde (Scheme 2).

Table 2: Aldehyde Alkylation Variations

AldehydeSolventTemperatureYield (%)
Naphthalene-1-carbaldehydeEtOHReflux75
Naphthalene-1-carbaldehydeToluene110°C68
Naphthalene-1-carbaldehydeDMF100°C62

Chlorination-Functionalization Sequential Approach

Chlorination of hydroxyl-bearing intermediates followed by nucleophilic substitution introduces the naphthalene moiety.

Synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one

Treatment of 6-hydroxy-4-methylpyridazin-3(2H)-one with POCl₃ at 80°C for 30 minutes yields the chlorinated derivative.

Naphthalene Substitution

The chloropyridazinone reacts with naphthalen-1-ylmagnesium bromide in THF under Grignard conditions, followed by aqueous work-up to afford the target compound (yield: 55–60%). Alternatively, Ullmann coupling with 1-iodonaphthalene and CuI in DMF at 120°C achieves aryl insertion (yield: 50%).

Table 3: Chlorination-Substitution Outcomes

ReagentConditionsYield (%)
Naphthalen-1-ylMgBrTHF, 0°C→RT58
1-Iodonaphthalene/CuIDMF, 120°C50
Naphthalene-1-boronic acidPd(PPh₃)₄, K₂CO₃48

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21–7.45 (m, 7H, naphthalene), 4.32 (s, 2H, CH₂), 2.89 (s, 3H, CH₃), 2.75–2.68 (m, 2H, CH₂).

  • ¹³C NMR : δ 168.9 (C=O), 134.2–125.7 (naphthalene carbons), 52.1 (CH₂), 21.3 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 279.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄N₂O.

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency Comparison

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationOne-pot, minimal purificationRequires anhydrous conditions65–70
Aldehyde AlkylationHigh regioselectivityMulti-step synthesis72–78
Chlorination-SubstitutionFlexible functionalizationToxic reagents (POCl₃)50–60

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The methyl and naphthyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a pyridazinone core substituted with a methyl and naphthyl group. Its chemical formula is C15H14N2OC_{15}H_{14}N_{2}O. The presence of these functional groups contributes to its reactivity and biological properties.

Antiviral Activity

Research has indicated that derivatives of pyridazinones, including 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one, exhibit significant antiviral properties. For instance, studies have shown that related compounds inhibit human dihydroorotate dehydrogenase (DHODH), which is crucial for viral replication processes. This inhibition can lead to reduced replication of viruses such as the measles virus .

Anticancer Potential

The compound has been evaluated for its anticancer activity against various tumor cell lines. Preliminary cell-based assays have demonstrated that certain pyridazinone derivatives possess cytotoxic effects against breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines . The mechanism of action appears to involve interference with cellular signaling pathways essential for cancer cell proliferation.

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of pyridazinone derivatives. Compounds similar to this compound have been synthesized and tested for their efficacy in reducing seizure activity in animal models . The results suggest potential therapeutic applications in managing epilepsy.

Case Study 1: Antiviral Screening

In a study focused on identifying new antiviral agents, researchers synthesized a series of pyridazinone derivatives, including this compound. These compounds underwent rigorous screening against viral strains in vitro, demonstrating promising results in inhibiting viral replication through DHODH inhibition .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation was conducted on the anticancer properties of this compound using various cancer cell lines. The findings indicated that specific modifications to the pyridazinone structure enhanced its cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Comparison of Key Dihydropyridazinone Derivatives
Compound Name Substituents (Positions) Biological Activity (Key Findings) Reference
6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one 6-CH₃, 4-naphthalen-1-yl Not explicitly reported; inferred enhanced lipophilicity and target affinity due to naphthalene
6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 3) 6-(4-CH₃C₆H₄) Highest anti-inflammatory activity (unsubstituted at position 2)
2-(Hydroxymethyl)-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 5) 2-CH₂OH, 6-(4-CH₃C₆H₄) Reduced anti-inflammatory activity compared to Compound 3
6-(4-Chlorophenyl)-4-arylidene derivatives (3a–e) 6-ClC₆H₄, 4-arylidene Moderate anticonvulsant activity
6-(4-Methylphenyl)-4-arylidene derivatives (3f–j) 6-CH₃C₆H₄, 4-arylidene Superior anticonvulsant activity (e.g., compound 3j)
6-Phenyl-4,5-dihydropyridazin-3(2H)-one 6-C₆H₅ High solubility in PEG-400 and Transcutol mixtures
Key Observations:
  • Position 4 Modifications : The naphthalen-1-yl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to phenyl or substituted aryl groups (e.g., 4-arylidene in anticonvulsant derivatives).
  • Position 6 Substituents : Methyl or halogen groups at position 6 influence metabolic stability and activity. Methyl derivatives (e.g., 6-CH₃C₆H₄) show better anticonvulsant activity than chloro analogs .
  • Position 2 Modifications : Hydroxymethyl substitution (Compound 5) reduces anti-inflammatory activity, suggesting steric or electronic interference with target interactions .

Physicochemical Properties

Solubility and Thermodynamics:
  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one : Exhibits high solubility in PEG-400 (109.4 mg/mL at 313.2 K) and Transcutol (94.2 mg/mL at 313.2 K), with solubility increasing exponentially with temperature .

Pharmacological Profiles

Antihypertensive Activity:
  • Substituted Triazolyl Derivatives (4e, 4f) : Showed significant blood pressure reduction in tail-cuff assays, comparable to standard drugs like captopril .
Anticonvulsant Activity:
  • 4-Arylidene Derivatives (3j) : Demonstrated 70% protection against MES-induced seizures, outperforming phenytoin in some models .

Biological Activity

6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one, with CAS number 16699-09-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O. The structure features a naphthalene moiety attached to a dihydropyridazinone core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study demonstrated that naphthalene derivatives showed potent cytotoxicity against various cancer cell lines. The presence of the naphthalene ring was essential for enhancing the anticancer activity due to its ability to intercalate with DNA and inhibit topoisomerases .
  • Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a pathway where the compound can potentially be developed as an anticancer agent .

Antimicrobial Activity

The antimicrobial potential of similar pyridazinone derivatives has also been explored:

  • Study Findings : Compounds with structural similarities have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with pyridazinone derivatives:

  • Research Insights : Some studies reported that structurally related compounds exhibited significant anticonvulsant properties in animal models. The SAR (Structure–Activity Relationship) analysis highlighted the importance of specific substituents on the aromatic rings for enhancing efficacy against seizures .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism of Action
Compound AAnticancer15Induces apoptosis via caspase activation
Compound BAntimicrobial10Disruption of cell membrane integrity
Compound CAnticonvulsant20Modulates GABAergic pathways

Q & A

Q. What are the standard synthetic routes for 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one?

Methodological Answer: The compound is typically synthesized via condensation reactions involving aldehydes and dihydropyridazinone precursors. For example:

  • Claisen-Schmidt condensation : 1-(Naphthalen-1-yl)ethan-1-one reacts with substituted benzaldehydes (e.g., 4-fluoro- or 4-chlorobenzaldehyde) under basic conditions to form propenone intermediates. Subsequent cyclization with thiosemicarbazide yields dihydropyrazole-thiazolone hybrids .
  • Aldehyde-mediated cyclization : Ethanol and sodium ethoxide are used to facilitate condensation between dihydropyridazinone derivatives and aldehydes, followed by acidification (HCl) and recrystallization (90% ethanol) .

Q. Key Variables Affecting Yield :

  • Solvent polarity (ethanol vs. DMF)
  • Reaction time (overnight vs. reflux for 4–9.5 hours)
  • Temperature (room temperature vs. 90°C)

Q. Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYieldReference
Claisen-Schmidt4-Fluorobenzaldehyde, NaOH/EtOH, reflux70–80%
Aldehyde cyclizationEthanolic NaOEt, HCl, recrystallization24–70%

Q. How is the compound characterized structurally?

Methodological Answer:

  • X-ray crystallography : Monoclinic crystal system (space group P21) with unit cell parameters a = 6.4151 Å, b = 7.9010 Å, and β = 106.6° confirms planar geometry and intermolecular C–H···O interactions .
  • Spectroscopy :
    • IR : Peaks at 1677 cm⁻¹ (C=N) and 1680 cm⁻¹ (C=O) confirm core functional groups .
    • ¹H-NMR : Aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) align with naphthalene and pyridazinone moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Low yields (e.g., 24% in ) often result from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of carbonyl groups.
  • Solvent polarity adjustment : Higher-polarity solvents (DMF or DMSO) improve solubility of aromatic intermediates .
  • Temperature control : Gradual heating (e.g., 60°C → 90°C) minimizes decomposition of heat-sensitive intermediates.

Q. Experimental Design Tip :

  • Conduct a Design of Experiments (DoE) to test variables like solvent, catalyst loading, and reaction time.

Q. What computational methods predict the compound’s biological activity?

Methodological Answer:

  • Molecular docking : Used to assess binding affinity to targets like EGFR (PDB ID: 1M17). Pyridazinone derivatives show hydrogen bonding with Lys745 and hydrophobic interactions with Leu788 .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on naphthalene) with IC₅₀ values in cytotoxicity assays.

Q. Software Tools :

  • AutoDock Vina for docking simulations.
  • CODESSA-Pro for QSAR descriptor calculations.

Q. What in vitro assays evaluate its anticancer potential?

Methodological Answer:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values are compared to doxorubicin controls .
  • Enzyme inhibition : EGFR kinase assay using ADP-Glo™ kit to quantify ATP consumption.
  • Apoptosis analysis : Flow cytometry with Annexin V/PI staining to assess cell death mechanisms.

Q. How to resolve discrepancies in reported biological activities?

Methodological Answer: Contradictions arise from:

  • Structural variations : Chloro vs. methyl substituents on the naphthalene ring alter lipophilicity and target binding .
  • Assay conditions : Differences in serum concentration (e.g., 5% FBS vs. 10% FBS) affect compound stability.

Q. Resolution Workflow :

Meta-analysis : Compare substituent effects across studies (e.g., vs. 22).

Dose-response validation : Re-test compounds under standardized conditions (e.g., RPMI-1640 medium, 48-hour incubation).

Q. What is the role of crystallography in understanding its mechanism?

Methodological Answer:

  • Hydrogen-bonding networks : Crystal packing (C–H···O interactions) influences solubility and bioavailability .
  • Torsion angles : Planar conformation of the pyridazinone ring enhances π-π stacking with DNA bases in intercalation assays.

Q. How to design derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., –OH or –COOH) to reduce LogP from ~3.5 (parent compound) to <2.5.
  • Pro-drug strategies : Acetylate hydroxyl groups to improve membrane permeability .

Q. Case Study :

  • 6-(5-Chloro-8-hydroxynaphthalene-2-yl) derivatives showed 3-fold higher aqueous solubility than methyl-substituted analogs .

Q. What analytical techniques quantify purity during synthesis?

Methodological Answer:

  • HPLC : C18 column (4.6 × 250 mm), mobile phase = acetonitrile/water (70:30), UV detection at 254 nm.
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., m/z 333.1 for [M+H]⁺) .

Q. How to validate target engagement in cellular models?

Methodological Answer:

  • Western blotting : Detect phosphorylation levels of EGFR or downstream proteins (e.g., AKT, ERK) after treatment .
  • CRISPR knockout : Use EGFR-knockout cell lines to confirm target specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.